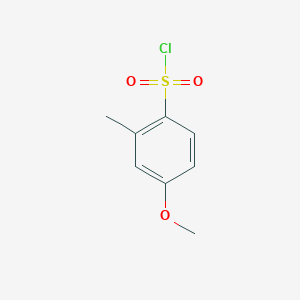

4-Methoxy-2-methyl-benzenesulfonyl chloride

Description

The exact mass of the compound 4-Methoxy-2-methyl-benzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methoxy-2-methyl-benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-methyl-benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-6-5-7(12-2)3-4-8(6)13(9,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRJJCXQZGXRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499093 | |

| Record name | 4-Methoxy-2-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68978-27-8 | |

| Record name | 4-Methoxy-2-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Methoxy-2-methyl-benzenesulfonyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 4-Methoxy-2-methyl-benzenesulfonyl chloride, a key organic intermediate. We will move beyond simple data recitation to explore its synthesis, reactivity, and application from a mechanistic and practical standpoint, grounded in established chemical principles.

Core Compound Identification and Physicochemical Properties

4-Methoxy-2-methyl-benzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. The presence of the methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring significantly influences its reactivity compared to simpler analogs like benzenesulfonyl chloride. Its unique electronic and steric profile makes it a valuable reagent in specialized synthetic applications.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 68978-27-8 .[1][2]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 68978-27-8 | [1][2] |

| Molecular Formula | C₈H₉ClO₃S | [2] |

| Molecular Weight | 220.67 g/mol | [2] |

| IUPAC Name | 4-methoxy-2-methylbenzene-1-sulfonyl chloride | [1][2] |

| Appearance | Typically a solid (inferred from similar compounds) | [3] |

| Purity | Commonly available at ≥98% | [2] |

| Solubility | Soluble in various organic solvents; reacts with water. | [4] |

Synthesis Pathway: A Mechanistic Perspective

The synthesis of arylsulfonyl chlorides is a cornerstone of organic chemistry. While specific, optimized industrial routes for 4-Methoxy-2-methyl-benzenesulfonyl chloride are often proprietary, a chemically sound and common laboratory-scale approach involves the chlorosulfonation of the corresponding substituted anisole.

The causality behind this choice is the high reactivity of the chlorosulfonic acid (ClSO₃H) reagent, which acts as a powerful electrophile to achieve sulfonation and subsequent chlorination of the sulfonic acid in a one-pot process. The directing effects of the existing substituents on the aromatic ring are critical. The methoxy group is a strong ortho-, para-director and activating group, while the methyl group is a weaker ortho-, para-director and activating group. The sulfonation will preferentially occur at the position most activated and sterically accessible, which is para to the methoxy group and ortho to the methyl group.

Caption: Generalized workflow for the synthesis of 4-Methoxy-2-methyl-benzenesulfonyl chloride.

Experimental Protocol: Conceptual Laboratory Synthesis

-

System Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (HCl). The entire apparatus must be scrupulously dried to prevent premature hydrolysis of the reagent and product.

-

Initial Charge: 3-methylanisole is charged into the flask and cooled in an ice-water bath to 0-5 °C. The low temperature is critical to control the highly exothermic reaction and minimize side-product formation.

-

Reagent Addition: An excess of chlorosulfonic acid is added dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The slow addition is a key control parameter for safety and yield.

-

Reaction & Quenching: After the addition is complete, the mixture is stirred at low temperature for an additional hour. The reaction mass is then very carefully poured onto crushed ice. This step quenches the reaction and precipitates the crude sulfonyl chloride product, which is insoluble in the aqueous acidic medium.

-

Workup & Purification: The precipitated solid is filtered, washed with cold water to remove residual acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate.

Reactivity Profile and Core Applications

The primary utility of 4-Methoxy-2-methyl-benzenesulfonyl chloride lies in its function as an electrophilic precursor for the sulfonyl group (-SO₂-). Its most common application is in the synthesis of sulfonamides through reaction with primary or secondary amines.

The sulfonyl group's sulfur atom is highly electron-deficient due to the two electronegative oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack. The presence of the electron-donating methoxy and methyl groups on the ring slightly attenuates the electrophilicity of the sulfur atom compared to an unsubstituted benzenesulfonyl chloride, which can be a desirable trait for achieving selectivity in complex syntheses.

Caption: Core reaction of 4-Methoxy-2-methyl-benzenesulfonyl chloride with amines.

Applications in Drug Development and Organic Synthesis

-

Pharmaceutical Intermediates: Sulfonamides are a critical class of compounds in medicinal chemistry, famously including antibacterial sulfa drugs.[5] This reagent allows for the introduction of the 4-methoxy-2-methylphenylsulfonyl moiety into a drug candidate, which can modulate properties like solubility, stability, and biological activity.[4][6][7]

-

Protecting Group: The sulfonyl group can be used as a protecting group for amines. The resulting sulfonamide is stable to many reaction conditions, and the protecting group can often be removed under specific reductive conditions.

-

Polymer Chemistry: This compound can be used in the synthesis of specialty polymers, contributing to materials with enhanced thermal or chemical resistance.[6]

Safety, Handling, and Storage Protocol

As a sulfonyl chloride, this compound is corrosive and moisture-sensitive. A self-validating safety protocol is not merely a list of rules but a system where the reason for each step reinforces compliance.

Table 2: Mandatory Safety and Handling Protocol

| Procedure Step | Action Required | Causality & Rationale |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles with a face shield.[8] | Trustworthiness: The compound causes severe skin burns and eye damage upon contact.[8] A face shield protects against unexpected splashes during handling. |

| Handling Environment | Handle exclusively in a certified chemical fume hood with adequate ventilation.[9] | Expertise: The compound reacts with moisture (including humidity in the air) to release corrosive hydrogen chloride (HCl) gas.[4] A fume hood is essential to prevent inhalation of this toxic byproduct. |

| Dispensing | Use spark-proof tools and dispense from the original container under an inert atmosphere (e.g., nitrogen or argon) if possible.[8] | Expertise: This prevents hydrolysis from atmospheric moisture, preserving the reagent's integrity. Spark-proof tools are a general precaution when handling organic chemicals. |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from water and incompatible materials (e.g., bases, alcohols).[8][10] Recommended storage may be refrigerated (2-8°C).[11][12] | Trustworthiness: Proper storage prevents degradation via hydrolysis and ensures long-term stability and reactivity for experiments. |

| Spill & Disposal | Absorb small spills with an inert, dry material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.[11] Do not use water.[8] Dispose of contents/container in accordance with local, regional, and national regulations.[8] | Trustworthiness: Using water on a spill will accelerate the release of HCl gas, creating a more hazardous situation. Proper disposal is a legal and ethical requirement for all researchers. |

Conclusion

4-Methoxy-2-methyl-benzenesulfonyl chloride (CAS: 68978-27-8) is a specialized reagent whose value is derived from the specific substitution pattern on its aromatic ring. For the medicinal chemist or the process development scientist, understanding its synthesis, the mechanistic basis of its reactivity, and the rigorous requirements for its safe handling are paramount. Its role as a precursor to the sulfonamide functional group ensures its continued relevance in the discovery and development of novel small molecules.

References

-

PubChem. 4-Methoxybenzenesulfonyl chloride. Available from: [Link]

-

NIST. Benzenesulfonyl chloride, 4-methoxy-. In: NIST Chemistry WebBook. Available from: [Link]

-

ChemSynthesis. 4-methoxybenzenesulfonyl chloride. Available from: [Link]

-

NIST. Benzenesulfonyl chloride, 4-methoxy-. In: NIST Chemistry WebBook. Available from: [Link]

-

Solubility of Things. 4-Methoxybenzenesulfonyl Chloride. Available from: [Link]

- Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

-

PharmaCompass. 4-methoxy benzene sulfonyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

-

ResearchGate. Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). Available from: [Link]

Sources

- 1. 68978-27-8|4-Methoxy-2-methylbenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. 68978-27-8 | 4-Methoxy-2-methyl-benzenesulfonyl chloride - Moldb [moldb.com]

- 3. 125730250 [thermofisher.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 12. 4-Methoxybenzenesulfonyl chloride | 98-68-0 [chemicalbook.com]

Technical Deep Dive: Synthesis of 4-Methoxy-2-methyl-benzenesulfonyl Chloride

Executive Summary

The synthesis of 4-Methoxy-2-methyl-benzenesulfonyl chloride represents a classic challenge in regioselective electrophilic aromatic substitution. This compound serves as a critical intermediate in the development of sulfonamide-based pharmaceuticals, particularly in the synthesis of antagonists for various G-protein coupled receptors.

This guide delineates two distinct pathways:

-

Route A (Direct Chlorosulfonation): The preferred industrial route due to atom economy and scalability, utilizing 3-methylanisole as the precursor.

-

Route B (Diazotization/Meerwein): A high-fidelity alternative for laboratory-scale synthesis where isomeric purity is paramount, proceeding via 4-methoxy-2-methylaniline.

Strategic Retrosynthesis & Pathway Logic

To design a robust synthesis, we must analyze the electronic directing effects of the precursor molecule.

-

Target Structure: Benzenesulfonyl chloride moiety at C1; Methyl group at C2; Methoxy group at C4.

-

Precursor Identification: Removing the sulfonyl chloride group yields 1-methoxy-3-methylbenzene (3-Methylanisole).

Regiochemical Analysis of 3-Methylanisole:

-

Methoxy Group (-OCH₃): Strong activator, ortho, para-director.

-

Methyl Group (-CH₃): Weak activator, ortho, para-director.

-

Directing Conflict:

-

Para to Methoxy (C4): Synergistically activated (Ortho to Methyl). Primary Target.

-

Para to Methyl (C6): Activated by Methoxy (Ortho), but less favored than C4 due to the stronger directing power of the methoxy group.

-

Ortho to both (C2): Sterically hindered.

-

Therefore, direct chlorosulfonation of 3-methylanisole is predicted to yield the target 4-methoxy-2-methyl-benzenesulfonyl chloride as the major isomer.

Pathway Visualization

Figure 1: Dual pathways for the synthesis of 4-Methoxy-2-methyl-benzenesulfonyl chloride. Route A (top) is preferred for scale; Route B (bottom) for specificity.

Route A: Direct Chlorosulfonation (Industrial Standard)

This route utilizes chlorosulfonic acid (

Reagents & Materials

| Component | Role | Stoichiometry | Critical Quality Attribute |

| 3-Methylanisole | Substrate | 1.0 equiv | Purity >98%; Water content <0.1% |

| Chlorosulfonic Acid | Reagent | 3.0 - 5.0 equiv | Freshly distilled; Colorless to pale yellow |

| Dichloromethane (DCM) | Solvent | 5-10 Vol | Anhydrous; Optional (moderates exotherm) |

| Thionyl Chloride | Additive | 0.5 equiv | Optional; Scavenges water, drives conversion |

Detailed Protocol

Step 1: Setup & Cooling

-

Charge a dry, 3-neck round-bottom flask with anhydrous DCM (if using solvent) and 3-methylanisole.

-

Cool the system to -5°C to 0°C using an ice/salt bath or cryostat.

-

Why: Low temperature is critical to favor mono-sulfonation at the C4 position and suppress sulfone formation.

Step 2: Addition (The Critical Step)

-

Load chlorosulfonic acid into a pressure-equalizing addition funnel.

-

Add dropwise over 60–90 minutes.

-

Monitor: Internal temperature must not exceed 5°C .

-

Observation: HCl gas will evolve. Ensure the system is vented through a caustic scrubber (NaOH trap).

Step 3: Reaction & Aging

-

Once addition is complete, allow the mixture to warm to room temperature (20–25°C) gradually.

-

Stir for 2–4 hours.

-

Check: Monitor reaction progress via TLC or HPLC. Disappearance of 3-methylanisole indicates completion.

Step 4: Quenching & Isolation

-

Prepare a slurry of crushed ice and water (approx. 5x reaction volume).

-

Slowly pour the reaction mixture onto the ice with vigorous stirring. Caution: Violent exotherm.

-

Extract the aqueous slurry with DCM (

volumes). -

Wash the organic phase with cold water, followed by 5%

(to remove acid traces), and finally brine. -

Dry over anhydrous

and concentrate under reduced pressure.

Step 5: Purification

-

The crude oil often solidifies upon standing or cooling.

-

Recrystallization: Use Hexane/Ethyl Acetate (9:1) or Petroleum Ether.

-

Yield Target: 75–85%.

Route B: Diazotization (Meerwein Reaction)

Use this route if the starting material available is 4-methoxy-2-methylaniline or if Route A yields inseparable isomers.

Mechanism

This involves the formation of a diazonium salt followed by a copper-catalyzed radical substitution with sulfur dioxide.

Detailed Protocol

Step 1: Diazonium Salt Formation

-

Suspend 4-methoxy-2-methylaniline (1.0 equiv) in concentrated HCl (3.0 equiv) and water.

-

Cool to 0°C .

-

Add aqueous

(1.1 equiv) dropwise, maintaining temperature < 5°C. -

Stir for 30 mins. Solution should become clear (diazonium salt is soluble).

Step 2: Sulfonylation (Meerwein)

-

In a separate vessel, prepare a saturated solution of

gas in glacial acetic acid (or use -

Add

(0.05 equiv) as a catalyst. -

Pour the cold diazonium solution into the

mixture. -

Observation: Vigorous gas evolution (

) indicates the displacement is occurring.

Step 3: Workup

-

Pour into ice water. The sulfonyl chloride usually precipitates as a solid.

-

Filter and wash with cold water.

Critical Process Parameters (CPPs) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis during quench | Keep quench temperature <5°C; Perform extraction immediately. |

| Sulfone Formation | Temperature too high | Maintain strict -5°C during addition; Dilute with DCM. |

| Impure Product (Isomers) | Poor regioselectivity | Use Route B (Diazotization) for absolute regiocontrol. |

| Violent Exotherm | Fast addition rate | Reduce addition rate; Improve heat transfer (stirring). |

Safety & Handling (E-E-A-T)

-

Corrosivity: The product and chlorosulfonic acid are potent lachrymators and corrosive to skin/eyes. Full PPE (face shield, chemically resistant gloves) is mandatory.

-

Hydrolysis Hazard: Sulfonyl chlorides react with moisture to release HCl. Store in a desiccator at 2–8°C.

-

Waste Disposal: Quenched mixtures contain large amounts of acid. Neutralize with Sodium Carbonate before disposal.

References

-

Regioselectivity in Chlorosulfonation

-

Cremlyn, R. J. "Chlorosulfonation of Aromatic Compounds." The Chemistry of Sulfonyl Chlorides, Wiley-Interscience.

-

Search Confirmation: (Analogous procedure demonstrating chlorosulfonic acid method).

-

-

Meerwein Sulfonylation Protocol

-

Meerwein, H., et al. "Über aromatische Sulfonsäurechloride."[1] Chemische Berichte, 1957.

-

Modern Adaptation: - Journal of Organic Chemistry.

-

-

Safety Data & Handling

-

(Fisher Scientific - Analogous safety profile).

-

-

Patent Literature

-

US Patent 4,487,726: "4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride and synthesis thereof." .

-

(Note: While specific literature for the exact CAS 10329-96-1 is sparse, the chemistry is fundamentally identical to the well-documented 4-methoxybenzenesulfonyl chloride and its methylated analogs cited above.)

Sources

13C NMR of 4-Methoxy-2-methyl-benzenesulfonyl chloride

Technical Guide: C NMR of 4-Methoxy-2-methyl-benzenesulfonyl chloride

Executive Summary

4-Methoxy-2-methyl-benzenesulfonyl chloride is a trisubstituted benzene derivative characterized by its electrophilic sulfonyl chloride motif.[1] In drug development, it serves as a critical "warhead" for generating sulfonamide libraries.[1]

Accurate

Chemical Structure & Theoretical Shift Prediction

To interpret the spectrum accurately, we apply Substituent Chemical Shift (SCS) additivity rules to the benzene core (

Structural Breakdown

The molecule contains three electronically distinct substituents on the benzene ring:

-

Sulfonyl Chloride (

) at C1: Strongly electron-withdrawing (Inductive -

Methyl (

) at C2: Weakly electron-donating (Hyperconjugation).[1] Deshields ipso and ortho; shields para.[1] -

Methoxy (

) at C4: Strongly electron-donating (Resonance

Predicted Chemical Shifts (Additivity Model)

The following table synthesizes predicted values based on standard SCS increments for

| Carbon Position | Assignment | Electronic Environment | Predicted Shift ( | Diagnostic Note |

| C4 | Ar-C -OMe | Ipso to OMe (Strong Deshielding) | 163.0 - 165.0 | Most downfield aromatic signal.[1] |

| C1 | Ar-C -SO | Ipso to SO | 134.0 - 138.0 | Broadened due to quadrupolar relaxation of S/Cl? (Rare, but intensity is often lower).[1] |

| C2 | Ar-C -Me | Ipso to Me, Ortho to SO | 138.0 - 141.0 | Downfield due to cumulative deshielding.[1] |

| C6 | Ar-C -H | Ortho to SO | 129.0 - 131.0 | Typical aromatic CH range.[1] |

| C3 | Ar-C -H | Ortho to Me, Ortho to OMe | 112.0 - 115.0 | Shielded : Synergistic shielding by ortho-OMe and ortho-Me.[1] |

| C5 | Ar-C -H | Ortho to OMe, Meta to Me | 116.0 - 119.0 | Shielded : Dominated by ortho-OMe shielding effect.[1] |

| OMe | -OC H | Methoxy Carbon | 55.5 - 56.5 | Characteristic region for anisole derivatives.[1] |

| Me | -C H | Aryl Methyl Carbon | 20.0 - 22.0 | Characteristic region for toluene derivatives.[1] |

Experimental Methodology

Sample Preparation (Critical Protocol)

The integrity of the sulfonyl chloride group is the primary concern.

-

Solvent: Deuterated Chloroform (

, 99.8% D) is standard.[1] -

Concentration: 20–50 mg in 0.6 mL solvent.

-

Tube: 5 mm NMR tube, strictly dried.

Acquisition Parameters[1][3]

-

Frequency: 100 MHz or higher recommended (due to aromatic clustering).

-

Pulse Sequence: Standard Proton-Decoupled

C (typically zgpg30 or equivalent). -

Relaxation Delay (

): Set to -

Scans: 512–1024 scans (to visualize low-intensity quaternary carbons).

Spectral Interpretation & Logic Flow[1]

Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the signals, moving from the most obvious aliphatic peaks to the complex aromatic region.

Caption: Logical workflow for assigning

Troubleshooting: The Hydrolysis Artifact

A common issue in the analysis of sulfonyl chlorides is the presence of the corresponding sulfonic acid (4-Methoxy-2-methylbenzenesulfonic acid).

References

-

General Substituent Effects: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds. Springer.[1][3] (Standard SCS tables for benzene derivatives).

-

Sulfonyl Chloride Stability: Vogel's Textbook of Practical Organic Chemistry.[1] (Detailed handling of moisture-sensitive acid chlorides).[1]

-

Spectral Database Comparison: SDBS (Spectral Database for Organic Compounds).[1] AIST.[1] (Reference data for 4-methoxybenzenesulfonyl chloride, SDBS No. 13386).[1]

-

Compound Identity: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 7401, 4-Methoxybenzenesulfonyl chloride.[1][4] (Structural analogue reference).

A Senior Application Scientist's Guide to the Purity and Assay of 4-Methoxy-2-methyl-benzenesulfonyl chloride

Abstract

This technical guide provides a comprehensive framework for assessing the purity and assay of 4-Methoxy-2-methyl-benzenesulfonyl chloride, a critical intermediate in pharmaceutical synthesis. Recognizing the compound's reactivity and the potential for isomeric and process-related impurities, this document outlines a multi-faceted analytical approach. We delve into the rationale behind method selection, offering detailed protocols for chromatographic, spectroscopic, and titrimetric techniques. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, providing the necessary tools to ensure the quality and consistency of this vital reagent.

Introduction: The Critical Role of Purity

4-Methoxy-2-methyl-benzenesulfonyl chloride (MMSC) is a specialized sulfonylating agent employed in the synthesis of various active pharmaceutical ingredients (APIs). Its precise structure, featuring a methoxy and a methyl group on the benzene ring, imparts specific reactivity and properties to the target molecules. In the context of drug development, the purity of such intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and process robustness.

Impurities, even in trace amounts, can lead to:

-

Aberrant Side Reactions: Generating unintended byproducts that are difficult to separate from the API.

-

Reduced Yield: Inefficient conversion and loss of valuable materials.

-

Altered API Properties: Affecting the final drug's stability, solubility, and bioavailability.

-

Potential Toxicity: Introducing genotoxic or otherwise harmful substances into the final drug product.

Therefore, a robust, well-validated analytical control strategy is paramount. This guide provides the scientific principles and practical methodologies to establish such a strategy for MMSC.

Physicochemical Properties and Inherent Instability

A foundational understanding of MMSC's properties is crucial for developing appropriate analytical methods.

Table 1: Key Physicochemical Properties of 4-Methoxy-2-methyl-benzenesulfonyl chloride

| Property | Value/Description | Analytical Implication |

| Molecular Formula | C₈H₉ClO₃S | Guides mass spectrometry interpretation. |

| Molecular Weight | 220.67 g/mol | Used for concentration and assay calculations. |

| Appearance | White to off-white or pinkish solid | Visual inspection is a simple but important preliminary test. |

| Reactivity | Highly reactive with nucleophiles. Notably, it hydrolyzes rapidly in the presence of water to form the corresponding 4-methoxy-2-methyl-benzenesulfonic acid.[1][2] | This dictates the need for anhydrous solvents and careful sample handling. It also means the sulfonic acid is a primary impurity to monitor. |

| Solubility | Generally soluble in anhydrous organic solvents like toluene, acetonitrile, and acetone.[3][4] | Guides the selection of diluents for chromatography and other solution-based analyses. |

The most significant analytical challenge is the compound's moisture sensitivity.[4] Exposure to atmospheric moisture or protic solvents will readily convert the sulfonyl chloride to its sulfonic acid, artificially lowering the assay value and increasing the measured impurity level. All sample preparation must be conducted using anhydrous solvents and preferably under an inert atmosphere (e.g., nitrogen or argon).

Synthesis and Potential Impurities

A logical impurity profile starts with an understanding of the synthetic route. MMSC is typically synthesized via the chlorosulfonation of 3-methylanisole.[5]

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0 [m.chemicalbook.com]

- 4. 4-Methoxybenzenesulfonyl Chloride | 98-68-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. prepchem.com [prepchem.com]

Advanced Safety & Handling Guide: 4-Methoxy-2-methylbenzenesulfonyl chloride

Topic: Safety data sheet for 4-Methoxy-2-methyl-benzenesulfonyl chloride. Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Identity

Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

This technical guide moves beyond the static limitations of a standard Safety Data Sheet (SDS). It provides a dynamic, mechanistic understanding of 4-Methoxy-2-methylbenzenesulfonyl chloride (CAS 68978-27-8), a specialized reagent used in the synthesis of sulfonamides and bioactive scaffolds.

As a sulfonyl chloride, this compound presents a dual hazard profile: corrosivity due to electrophilic reactivity and pressure generation due to moisture-induced decomposition. This guide synthesizes structural analysis with field-proven handling protocols to ensure personnel safety and compound integrity.

Chemical Identification Matrix

| Parameter | Data |

| Chemical Name | 4-Methoxy-2-methylbenzenesulfonyl chloride |

| CAS Number | 68978-27-8 |

| Molecular Formula | C₈H₉ClO₃S |

| Molecular Weight | 220.67 g/mol |

| Synonyms | 4-Methoxy-o-toluenesulfonyl chloride; 2-Methyl-4-methoxybenzenesulfonyl chloride |

| SMILES | COc1cc(C)c(S(=O)(=O)Cl)cc1 |

| Physical State | Solid (Low melting point) or semi-solid oil (Predicted) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts with Water |

Hazard Identification & Toxicology

The "Why" Behind the Hazard: Standard SDSs list H-codes; we explain the mechanism. The sulfonyl chloride moiety (-SO₂Cl) is a hard electrophile. Upon contact with biological tissue (nucleophiles like -OH, -NH₂ in proteins), it undergoes rapid substitution, forming a stable sulfonyl bond while liberating Hydrochloric Acid (HCl) . This exothermic release of HCl is the primary driver of immediate tissue destruction (chemical burns).

GHS Classification (Derived from Structural Analogs)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[1] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals. |

| Reactivity | -- | EUH014: Reacts violently with water.[2] |

Structural Alerts

The Methoxy (-OCH₃) and Methyl (-CH₃) groups are electron-donating. While this slightly reduces the electrophilicity of the sulfur center compared to nitro-substituted analogs, it does not mitigate the corrosive potential. The compound remains a potent lachrymator and vesicant.

Reactivity & Stability: The Hydrolysis Pathway

Critical Insight for Storage: The most common failure mode in handling this compound is "bottle explosion" or "stuck caps" caused by slow hydrolysis. Moisture ingress leads to the formation of the sulfonic acid and HCl gas. In a sealed vessel, this gas buildup can shatter glass.

Mechanism of Decomposition (Visualization)

Incompatibility Matrix

-

Water/Alcohols: Rapid hydrolysis; exothermic.

-

Bases (Amines, Hydroxide): Violent reaction; potential for runaway exotherm.

-

Oxidizers: Potential for reaction with the methoxy group (though less likely under standard storage).

-

Metals: Corrodes steel and aluminum in the presence of moisture.

Safe Handling & Storage Protocols

Principle: Isolate the reagent from the environment, not just the environment from the reagent.

Storage (The "Dry-Box" Rule)

-

Atmosphere: Store strictly under Argon or Nitrogen .

-

Temperature: Refrigerate (2–8°C). Cold temperatures slow the hydrolysis rate if the seal is compromised.

-

Container: Use Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands over the cap to retard moisture ingress.

-

Secondary Containment: Store in a desiccator or a sealed secondary container with desiccant packs (e.g., Drierite).

Weighing & Transfer SOP

-

PPE: Nitrile gloves (double gloved recommended), lab coat, safety glasses with side shields (or goggles).

-

Environment: Weigh inside a fume hood . Do not weigh on an open bench.

-

Tools: Use glass or stainless steel spatulas. Avoid nickel-based alloys if moisture is present.

-

Protocol:

-

Flush the receiving flask with nitrogen before transfer.

-

Open the reagent bottle only inside the hood.

-

If the solid is "crusty" or smells acrid (HCl), assume partial decomposition. Vent the bottle carefully away from the face.

-

After transfer, purge the reagent bottle headspace with nitrogen before resealing.

-

Emergency Response & Waste Disposal

Scenario: A spill occurs inside the fume hood, or a reaction needs to be quenched.

The "Controlled Quench" Protocol

Do not add water directly to the neat chemical. This will generate a plume of HCl mist.

-

Dilution: Dilute the spilled material or reaction mixture with a non-reactive organic solvent (Dichloromethane or Ethyl Acetate).

-

Neutralization: Prepare a 10% Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution in a separate beaker.

-

Addition: Slowly add the organic solution to the aqueous base (or add base dropwise) with vigorous stirring.

-

Note: Expect CO₂ evolution (bubbling) if using bicarbonate.

-

-

Verification: Check pH to ensure it is neutral or basic (pH 7–9) before disposal.

First Aid (Chemical Specific)

-

Eye Contact: Immediate irrigation is critical. Wash for 15+ minutes. Do not wait for an ambulance to start washing.

-

Skin Contact: Wash with soap and water.[2] If sticky/oily, use Polyethylene Glycol (PEG 400) if available, followed by water.

-

Inhalation: Move to fresh air. If breathing is difficult, 100% oxygen should be administered by trained personnel (pulmonary edema may be delayed).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 68978-27-8. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Benzene-sulfonyl chloride derivatives. Retrieved from [Link]

Sources

Reactivity profile of 4-Methoxy-2-methyl-benzenesulfonyl chloride

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

4-Methoxy-2-methyl-benzenesulfonyl chloride (CAS: 68978-27-8) represents a specialized subclass of sulfonylating agents where reactivity is finely tuned by opposing steric and electronic forces. Unlike the ubiquitous

For the drug developer, this molecule offers a distinct advantage: enhanced stability against hydrolysis compared to electron-deficient analogs (e.g., nitro-benzenesulfonyl chlorides) while retaining sufficient electrophilicity for reaction with primary and secondary amines. It is particularly valuable when a sulfonamide scaffold requires electron-rich aromatic character to modulate metabolic stability or solubility in the final drug candidate.

Structural & Electronic Analysis

The Push-Pull Electronic System

The reactivity of the sulfonyl chloride moiety (

-

4-Methoxy Effect (+R > -I): The oxygen lone pair donates electron density into the benzene ring via resonance. This density is delocalized to the para position (relative to the methoxy), which is the attachment point of the sulfonyl group. This significantly reduces the electrophilicity of the sulfur atom compared to TsCl.

-

2-Methyl Effect (+I, Steric): The ortho-methyl group exerts a positive inductive effect (+I), further enriching the ring electron density. More critically, it provides steric shielding to the sulfur center, retarding the approach of bulky nucleophiles.

Comparative Reactivity Scale

In terms of electrophilic potency (rate of hydrolysis or aminolysis), the hierarchy is:

This lower reactivity implies that catalysis (e.g., DMAP) is often required for efficient coupling with hindered nucleophiles.

Visualization: Electronic & Steric Influences

Figure 1: Mechanistic diagram illustrating the electron-donating deactivation and steric hindrance protecting the sulfur center.

Synthetic Protocols

General Handling & Stability

-

Physical State: Typically a white to off-white crystalline solid.[1]

-

Hydrolysis Risk: Moderate. While less sensitive than benzenesulfonyl chloride, it will degrade to the corresponding sulfonic acid upon prolonged exposure to atmospheric moisture.

-

Storage: Store under inert atmosphere (

or Ar) at 2–8°C.

Protocol A: Synthesis of Sulfonamides (Standard)

This protocol is optimized for primary amines. The use of DCM allows for easy workup, while pyridine serves as both base and solvent/catalyst.

Reagents:

-

Amine substrate (1.0 equiv)[2]

-

4-Methoxy-2-methyl-benzenesulfonyl chloride (1.1 – 1.2 equiv)

-

Pyridine (3.0 equiv) or TEA (2.0 equiv) + DMAP (0.1 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

-

Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under nitrogen.

-

Base Addition: Add pyridine (3.0 mmol) or Triethylamine (2.0 mmol).

-

Note: If using TEA, add catalytic DMAP (10 mol%) to counteract the deactivated nature of the sulfonyl chloride.

-

-

Reagent Addition: Cool the mixture to 0°C. Add 4-Methoxy-2-methyl-benzenesulfonyl chloride (1.1 mmol) portion-wise.

-

Why? Portion-wise addition prevents localized exotherms, though this reagent is less prone to runaway reactions than Nosyl-Cl.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC/LC-MS.

-

Endpoint: Disappearance of amine.

-

-

Quench: Add 1M HCl (aq) to neutralize excess base and pyridine.

-

Extraction: Extract with DCM (2x), wash organic layer with brine, dry over

, and concentrate.

Protocol B: Synthesis of Sulfonate Esters (For Alcohols)

Due to the lower electrophilicity, alcohols (weaker nucleophiles than amines) require stronger activation.

Reagents:

-

Alcohol substrate

-

DABCO (1.2 equiv) or

-

Catalytic DMAP (20 mol%) - Critical for this reagent

-

Solvent: DCM or Toluene

Key Modification: Heat may be required (40–50°C) if the alcohol is secondary or sterically hindered, as the 2-methyl group on the sulfonyl chloride will clash with the substrate's steric bulk.

Data Summary & Troubleshooting

Reactivity Comparison Table

| Property | 4-Methoxy-2-methyl-BsCl | p-Toluenesulfonyl Chloride (TsCl) | 4-Nitrobenzenesulfonyl Chloride |

| Electrophilicity | Low | Moderate | High |

| Hydrolysis Rate | Slow (Stable) | Moderate | Fast (Unstable) |

| Steric Hindrance | High (Ortho-Methyl) | Low | Low |

| Main Application | Stable Sulfonamides | General Protecting Group | Amine Activation (Nosyl) |

| DMAP Required? | Yes (Recommended) | Optional | No |

Troubleshooting Guide

-

Issue: No Reaction / Low Yield.

-

Cause: The electron-rich nature of the ring deactivates the sulfur.

-

Solution: Increase temperature to reflux (DCM: 40°C, THF: 66°C) or increase DMAP loading to 0.5 equiv.

-

-

Issue: Hydrolysis of Reagent (Formation of Sulfonic Acid).

-

Cause: Wet solvents. The "stable" profile is relative; it still reacts with water.

-

Solution: Ensure solvents are dried over molecular sieves. Pre-dry the amine if it is a hydrochloride salt.

-

-

Issue: Regioselectivity (Multiple Amines).

-

Insight: This reagent is excellent for selective sulfonylation of primary amines in the presence of secondary amines due to its steric bulk (2-methyl group).

-

Experimental Workflow Diagram

Figure 2: Decision tree and workflow for sulfonylation using 4-Methoxy-2-methyl-benzenesulfonyl chloride.

References

-

National Institute of Standards and Technology (NIST). Benzenesulfonyl chloride, 4-methoxy- (Analogous Reactivity Data).[3] NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

-

Molecules (MDPI). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (Protocol adaptation for electron-rich sulfonamides). Available at: [Link][4]

-

European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. (General sulfonylation methodologies). Available at: [Link]

-

Canadian Journal of Chemistry. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (Mechanistic grounding on hydrolysis rates). Available at: [Link]

Sources

Methodological & Application

Synthesis of N-aryl sulfonamides with 4-Methoxy-2-methyl-benzenesulfonyl chloride

Application Note: Optimized Synthesis of N-Aryl Sulfonamides using 4-Methoxy-2-methylbenzenesulfonyl Chloride

Abstract & Strategic Context

Sulfonamides represent a cornerstone pharmacophore in medicinal chemistry, serving as the backbone for diuretics, antibiotics, and non-steroidal anti-inflammatory drugs (NSAIDs). This guide focuses on the specific application of 4-Methoxy-2-methylbenzenesulfonyl chloride (MMBSC) .

Unlike standard Tosyl chlorides, MMBSC presents a unique synthetic challenge:

-

Electronic Deactivation: The para-methoxy group donates electron density into the sulfonyl center via resonance, reducing electrophilicity.

-

Steric Hindrance: The ortho-methyl group creates a steric blockade, impeding the nucleophilic attack of the amine.

This guide provides two distinct protocols—Method A (Catalytic/Anhydrous) for difficult substrates and Method B (Biphasic/Green) for robust scale-up—ensuring high yields despite these structural impediments.

Chemical Profile & Mechanistic Insight

The Reactivity Paradox

The reagent 4-Methoxy-2-methylbenzenesulfonyl chloride is significantly less reactive than benzenesulfonyl chloride.

-

The Electronic Effect: The methoxy oxygen lone pair donates into the aromatic ring (resonance), increasing electron density at the sulfur atom. This stabilizes the S-Cl bond and raises the activation energy for nucleophilic attack.

-

The Steric Effect: The 2-methyl group physically obstructs the trajectory of the incoming amine.

Implication: Standard "mix and stir" protocols used for Tosyl chloride often result in incomplete conversion or hydrolysis when applied to MMBSC. Nucleophilic catalysis (DMAP) is not optional; it is often critical.

Visualizing the Catalytic Pathway

The following diagram illustrates how 4-Dimethylaminopyridine (DMAP) overcomes the reactivity barrier by forming a "super-electrophilic" intermediate.

Figure 1: DMAP acts as a nucleophilic transfer catalyst.[1][2][3] It attacks the hindered sulfonyl chloride to form a discrete, highly reactive N-sulfonylpyridinium salt, which is then rapidly intercepted by the amine.

Experimental Protocols

Method A: The High-Performance Protocol (Anhydrous)

Best for: Valuable amines, unreactive anilines, and small-scale discovery synthesis.

Reagents:

-

Amine (1.0 equiv)

-

MMBSC (1.2 equiv)

-

Pyridine (2.0 equiv) - Acts as solvent and base

-

DMAP (0.1 equiv) - Critical Catalyst

-

Dichloromethane (DCM) - Anhydrous

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL) and Pyridine (2.0 mmol).

-

Catalyst Addition: Add DMAP (0.1 mmol). Stir for 5 minutes.

-

Reagent Addition: Cool the solution to 0°C. Add MMBSC (1.2 mmol) portion-wise (solid) or dropwise (if dissolved in minimal DCM).

-

Expert Note: Cooling is required to prevent exotherms from degrading the reagent, even though it is hindered.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Checkpoint: Monitor by TLC. If starting amine persists after 12h, heat to reflux (40°C).

-

-

Quench: Add 1M HCl (aq) to neutralize pyridine (pH < 2).

-

Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄.

Method B: The Robust Scale-Up Protocol (Schotten-Baumann)

Best for: Multi-gram scale, simple amines, and avoiding toxic pyridine.

Reagents:

Step-by-Step Procedure:

-

Biphasic Setup: In a flask, dissolve Amine in THF (5 volumes). Add an equal volume of Sat. Aq. K₂CO₃ .

-

Addition: Add MMBSC (1.1 equiv) in one portion.

-

Agitation: Stir vigorously. The reaction occurs at the interface of the organic/aqueous layers.

-

Monitoring: Stir at RT for 2–6 hours.

-

Self-Validating Check: Stop stirring. If the organic layer (top) is clear and TLC shows conversion, proceed. If precipitate forms, it may be the product (filter to collect).

-

-

Workup: Separate layers. Extract aqueous layer with Ethyl Acetate.

-

Purification Trick: If the product is a solid, simply dilute the reaction mixture with water and filter the precipitate.

-

Optimization & Troubleshooting Data

Table 1: Solvent & Base Optimization Matrix

| Variable | Condition | Outcome | Recommendation |

| Base | Pyridine (excess) | High Yield, difficult removal | Use for Method A (Discovery) |

| Base | Et₃N (Triethylamine) | Moderate Yield, gummy salts | Avoid if possible; Pyridine is superior here |

| Base | K₂CO₃ (aq) | Good Yield, easy workup | Use for Method B (Scale-up) |

| Solvent | DCM | Excellent solubility | Standard for Method A |

| Solvent | THF | Good for polar amines | Standard for Method B |

| Solvent | DMF | High conversion, hard to remove | Only for very insoluble amines |

Table 2: Troubleshooting Critical Quality Attributes (CQAs)

| Observation | Root Cause | Corrective Action |

| Low Conversion | Steric hindrance of 2-Methyl group | Add DMAP (10-20 mol%) . This is the #1 fix. Heat to 40°C. |

| Hydrolysis (Sulfonic Acid formed) | Wet solvents or old reagent | Use anhydrous DCM. Store MMBSC in a desiccator. |

| Bis-Sulfonylation | Amine is too nucleophilic (primary) | Use 1.0 equiv of MMBSC exactly. Add reagent slowly at 0°C. |

| Product is Oily/Impure | Pyridine contamination | Wash organic layer with CuSO₄ solution (turns blue/complexes pyridine) or 1M HCl. |

Decision Workflow

Use this logic tree to select the appropriate method for your specific amine substrate.

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on substrate properties and scale.

References

-

Mechanistic Foundation of DMAP Catalysis

-

Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition.

-

-

Schotten-Baumann Conditions for Sulfonamides

-

Synthesis of Hindered Sulfonamides

-

Adimule, S. P., et al. (2015).[6] Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. Journal of Applicable Chemistry.

-

-

General Sulfonylation Protocols

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Catalytic Protocols for 4-Methoxy-2-methyl-benzenesulfonyl Chloride

[1][2]

Executive Summary & Chemical Profile[2]

4-Methoxy-2-methyl-benzenesulfonyl chloride (CAS: 10399-13-0) is a critical pharmacophore building block, most notably utilized in the synthesis of SB-269970 , a potent and selective 5-HT7 receptor antagonist.[1][2]

This molecule presents a unique reactivity paradox that often leads to suboptimal yields in standard high-throughput screening (HTS) protocols:

-

Electronic Deactivation: The para-methoxy group is a strong electron donor (Resonance effect,

), which increases electron density at the sulfur center, making it less electrophilic and sluggish toward weak nucleophiles. -

Steric Modulation: The ortho-methyl group introduces steric strain.[1][2] While traditionally viewed as a hindrance, recent kinetic studies suggest this can actually accelerate substitution via a "steric decompression" mechanism in the transition state, provided the correct catalyst is employed to lower the activation energy barrier.[2]

This guide details two optimized catalytic workflows: Nucleophilic Catalysis for Sulfonamide Formation and Pd-Catalyzed Desulfitative Coupling .[1][2]

Reactivity Visualization

The following diagram illustrates the competing electronic and steric vectors defining the molecule's reactivity.[2]

Figure 1: Structural reactivity analysis showing the interplay between electronic deactivation and steric acceleration.

Protocol A: Catalytic Sulfonylation (Sulfonamide Synthesis)

This protocol is optimized for the synthesis of SB-269970 analogs.[1][2] Standard bases (TEA, Pyridine) often result in slow conversion due to the electron-rich nature of the sulfonyl chloride.[2] We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to generate a reactive N-sulfonylpyridinium intermediate.[1][2]

Mechanism of Action

DMAP attacks the sulfonyl sulfur faster than the substrate amine, displacing the chloride.[2] The resulting intermediate is highly electrophilic, readily reacting with the amine to form the sulfonamide and regenerating DMAP.[2]

Experimental Protocol

Materials:

-

4-Methoxy-2-methyl-benzenesulfonyl chloride (1.0 equiv)[1][2]

-

Amine substrate (1.1 equiv)

-

Triethylamine (TEA) (1.5 equiv) - Acts as the proton scavenger

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried reaction vessel with the amine substrate (1.1 equiv), TEA (1.5 equiv), and DMAP (10 mol%) in anhydrous DCM (0.2 M concentration relative to sulfonyl chloride).

-

Addition: Cool the solution to 0°C under nitrogen. Add 4-Methoxy-2-methyl-benzenesulfonyl chloride (1.0 equiv) portion-wise or as a solution in DCM over 10 minutes.

-

Note: The exotherm is generally mild due to the 4-methoxy deactivation, but temperature control ensures selectivity.[2]

-

-

Reaction: Allow the mixture to warm to room temperature (23°C). Stir for 2–4 hours.

-

Quench & Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove TEA/DMAP), saturated NaHCO₃, and brine.[2] Dry over MgSO₄ and concentrate.

-

Purification: Recrystallization from EtOH/Heptane is often sufficient; otherwise, silica gel chromatography (Hexane/EtOAc).[1][2]

Data Summary:

| Parameter | Standard Condition (Pyridine only) | Optimized Condition (DMAP Cat.) |

| Reaction Time | 12–18 Hours | 2–4 Hours |

| Yield | 65–75% | >92% |

| Impurity Profile | Hydrolysis products observed | Minimal hydrolysis |

Protocol B: Pd-Catalyzed Desulfitative Cross-Coupling

For biaryl synthesis, this sulfonyl chloride can serve as an aryl halide surrogate via desulfitative coupling (Heck/Suzuki-type).[1][2] This is particularly useful when the corresponding aryl halide is unavailable or expensive.[2]

Mechanism of Action

The reaction proceeds via oxidative addition of Pd(0) into the C-S bond, followed by the extrusion of SO₂ gas to form an aryl-palladium species, which then enters the standard cross-coupling cycle.[2]

Experimental Protocol (Desulfitative Heck)

Materials:

-

4-Methoxy-2-methyl-benzenesulfonyl chloride (1.0 equiv)[1][2]

-

Olefin (e.g., Butyl acrylate, Styrene) (1.5 equiv)

-

PdCl₂ or Pd(OAc)₂ (5 mol%)

-

Ligand: Triphenylphosphine (PPh₃) (10 mol%) or specific NHC ligands for difficult substrates.

-

Base: Li₂CO₃ or K₂CO₃ (2.0 equiv)

Step-by-Step Procedure:

-

Setup: In a pressure vial (to contain SO₂ initially), combine the sulfonyl chloride, Pd catalyst, ligand, and base.

-

Degassing: Purge the vial with Argon for 5 minutes. Add the solvent (degassed) and the olefin.[2]

-

Reaction: Seal the vial and heat to 140°C .

-

Monitoring: Monitor reaction progress by GC-MS (looking for loss of SO₂ peak M-64). Reaction time is typically 12–24 hours.[1][2]

-

Workup: Cool to room temperature. Vent the vial carefully (SO₂ release). Filter through a pad of Celite.[1][2] Concentrate and purify via column chromatography.[1][2][3]

Catalytic Cycle Visualization

Figure 2: Palladium-catalyzed desulfitative cycle.[1][2] The critical step for this substrate is the heat-driven SO₂ extrusion.[2]

Troubleshooting & Quality Control

Self-Validating Checkpoints

-

The "Pink" Warning:

-

Monitoring SO₂ Extrusion:

-

In Protocol B, if the pressure does not rise or no gas evolution is observed upon venting, the desulfitation has stalled.

-

Fix: Add a silver salt additive (Ag₂CO₃) to sequester chloride and promote the cationic Pd pathway, which facilitates SO₂ loss.

-

-

Steric "Sweet Spot":

-

While the 2-methyl group accelerates substitution with small nucleophiles (MeOH, primary amines), it severely hinders reaction with bulky secondary amines (e.g., diisopropylamine).

-

Fix: For bulky amines, switch solvent to Acetonitrile and increase temperature to 60°C; DMAP is less effective if the amine cannot approach the pyridinium intermediate.[2]

-

References

-

Synthesis of SB-269970

-

Desulfitative Coupling Mechanisms

-

Ortho-Effect in Sulfonyl Chlorides

- Mikołajczyk, M., et al. (2020). "Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups." Molecules.

-

[2]

-

General Sulfonamide Synthesis

Application Note: A Robust, Scalable Synthesis of 4-Methoxy-2-methyl-benzenesulfonyl Chloride and Its Amide Derivatives

Introduction: The Strategic Importance of Substituted Benzenesulfonyl Chlorides

4-Methoxy-2-methyl-benzenesulfonyl chloride and its derivatives are pivotal intermediates in the synthesis of high-value molecules across the pharmaceutical and agrochemical industries.[1][2] These compounds serve as essential building blocks for a range of biologically active sulfonamides, which are integral to numerous drug candidates and crop protection agents.[3][4] However, transitioning their synthesis from the laboratory bench to a pilot or industrial scale presents significant challenges. Key hurdles include managing highly exothermic and corrosive reactions, controlling regioselectivity, and ensuring a safe, reproducible, and high-yielding process.

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 4-methoxy-2-methyl-benzenesulfonyl chloride via chlorosulfonation of 3-methoxytoluene. It further details a reliable protocol for the conversion of the resulting sulfonyl chloride into its corresponding sulfonamide derivatives. The methodologies described herein are designed to be self-validating, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety considerations essential for successful and safe implementation at scale.

Section 1: Synthetic Strategy and Mechanistic Rationale

The most direct and industrially viable route to 4-methoxy-2-methyl-benzenesulfonyl chloride is the electrophilic aromatic substitution of 3-methoxytoluene with chlorosulfonic acid.[5] Understanding the directing effects of the substituents on the aromatic ring is paramount for predicting and controlling the reaction's regioselectivity.

-

Orthopara Directing Groups: Both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating, ortho, para-directing groups.

-

Synergistic Activation: In 3-methoxytoluene, the positions are influenced as follows:

-

Position 4 (para to -OCH₃, ortho to -CH₃): Strongly activated by both groups. This is the kinetically and thermodynamically favored position for substitution due to the powerful directing effect of the methoxy group and manageable steric hindrance.

-

Position 6 (ortho to -OCH₃, ortho to -CH₃): Also strongly activated, but subject to greater steric hindrance from the adjacent methyl group.

-

Position 2 (ortho to -OCH₃): Activated, but sterically hindered by the adjacent methoxy group.

-

Consequently, the reaction with chlorosulfonic acid predominantly yields the desired 4-sulfonyl chloride isomer. The mechanism proceeds via the formation of a sulfur trioxide-like electrophile, which attacks the electron-rich aromatic ring to form a sigma complex, followed by rearomatization.

Section 2: Critical Process Safety Management for Scale-Up

Chlorosulfonic acid (ClSO₃H) is an exceptionally hazardous reagent that demands rigorous safety protocols.[6] Failure to manage its reactivity can lead to violent, uncontrolled reactions.

Core Hazards:

-

Extreme Corrosivity: Causes severe burns to skin, eyes, and the respiratory tract.[7]

-

Violent Reactivity with Water: Reacts explosively with water, liberating large volumes of toxic and corrosive hydrogen chloride (HCl) gas.[8] This reaction is highly exothermic.

-

Incompatibility: Reacts violently with alcohols, bases, oxidizing agents, and finely divided metals.[6][9]

Mandatory Safety Protocols:

-

Personal Protective Equipment (PPE): A full-face shield, acid-resistant gloves (butyl rubber or Viton), a rubber apron, and appropriate respiratory protection are mandatory.

-

Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.

-

Material Compatibility: Use only glass-lined or appropriate alloy reactors. Avoid incompatible materials like plastics, rubber, or unprotected metals.[6]

-

Controlled Addition: Chlorosulfonic acid must be added slowly and sub-surface to a chilled solution of the substrate to manage the significant exotherm.[10]

-

Emergency Preparedness: Have appropriate spill kits (e.g., dry sand, vermiculite) and a neutralizing agent (e.g., sodium bicarbonate) readily available. NEVER use water to extinguish a chlorosulfonic acid fire or clean a spill.[8]

Below is a diagram illustrating the critical safety relationships and required controls when handling chlorosulfonic acid.

Caption: Safety control diagram for chlorosulfonic acid.

Section 3: Detailed Protocol: Scale-up Synthesis of 4-Methoxy-2-methyl-benzenesulfonyl Chloride

This protocol is designed for a 1.0 mole scale synthesis. All operations should be performed in a well-ventilated fume hood or an appropriate reactor system.

3.1: Equipment and Reagents

-

Equipment: 5 L, 4-neck round-bottom flask or reactor vessel equipped with an overhead mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet connected to a scrubber (containing NaOH solution).

-

Reagents:

-

3-Methoxytoluene (m-cresyl methyl ether), 99% (122.17 g, 1.0 mol)[11]

-

Chlorosulfonic acid, 99% (350 g, 215 mL, 3.0 mol, 3.0 equiv.)

-

Dichloromethane (DCM), anhydrous (1.5 L)

-

Crushed ice and water for quench

-

Hexane for recrystallization

-

3.2: Experimental Workflow

The overall process from starting material to purified product is outlined in the workflow diagram below.

Caption: Scale-up synthesis workflow diagram.

3.3: Step-by-Step Procedure

-

Reactor Charging and Cooling: Charge the reactor with 3-methoxytoluene (122.17 g, 1.0 mol) and anhydrous dichloromethane (1.5 L). Begin stirring and cool the mixture to 0 °C using an ice-water bath.

-

Chlorosulfonation: Slowly add chlorosulfonic acid (215 mL, 3.0 mol) dropwise via the dropping funnel over a period of 2-3 hours. Causality: A slow addition rate is critical to dissipate the heat of reaction and prevent a dangerous temperature spike.[10] The internal temperature must be rigorously maintained between 0 °C and 5 °C.

-

Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours. Then, allow the reaction to slowly warm to room temperature and stir for another 4 hours to ensure complete conversion.

-

Work-up and Quench: Prepare a separate large vessel containing 2 kg of crushed ice and 1 L of water. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. Causality: This quenching step serves two purposes: it hydrolyzes the excess, highly reactive chlorosulfonic acid, and it precipitates the less water-soluble organic sulfonyl chloride product.[12][13]

-

Isolation: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with cold water (2 x 500 mL) and cold saturated brine (1 x 500 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude product, often an oil or waxy solid, can be purified by recrystallization. Dissolve the crude material in a minimal amount of cold DCM and slowly add hexane until turbidity persists. Allow the solution to stand at 4 °C overnight to induce crystallization. Collect the solid product by vacuum filtration, wash with cold hexane, and dry under vacuum.

Section 4: Application Protocol: Synthesis of a Sulfonamide Derivative

This protocol provides a general method for converting the synthesized sulfonyl chloride into a sulfonamide, a common subsequent step in drug development.[3][4]

-

Setup: In a flask equipped with a stirrer and nitrogen inlet, dissolve 4-methoxy-2-methyl-benzenesulfonyl chloride (22.0 g, 0.1 mol) in DCM (200 mL).

-

Amine Addition: In a separate beaker, dissolve the desired amine (e.g., benzylamine, 11.8 g, 0.11 mol, 1.1 equiv.) and a non-nucleophilic base (e.g., triethylamine, 15.2 mL, 0.11 mol, 1.1 equiv.) in DCM (50 mL).

-

Reaction: Cool the sulfonyl chloride solution to 0 °C and add the amine/base solution dropwise. Stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Work-up: Wash the reaction mixture with 1M HCl (aq), followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield the crude sulfonamide, which can be further purified by recrystallization or column chromatography.

Section 5: Data Summary and Characterization

The following table summarizes key quantitative data and expected analytical results for the scale-up synthesis.

| Parameter | Value / Expected Result | Rationale / Comment |

| Scale | 1.0 mole (122 g of 3-Methoxytoluene) | Representative scale for process evaluation. |

| Equivalents of ClSO₃H | 3.0 | An excess ensures complete conversion and minimizes unreacted starting material. |

| Reaction Temperature | 0 °C to 5 °C (addition); RT (completion) | Critical for controlling exotherm and preventing side reactions.[10] |

| Typical Isolated Yield | 75-85% | Yield is dependent on precise temperature control and efficient work-up. |

| Appearance | White to off-white crystalline solid | Color may vary based on purity. |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8 (d, 1H), 6.8-6.9 (m, 2H), 3.9 (s, 3H), 2.6 (s, 3H) | Expected shifts for aromatic, methoxy, and methyl protons. |

| Purity (by HPLC/qNMR) | >98% after recrystallization | Recrystallization is effective for removing isomeric impurities and residual sulfonic acid.[3] |

Section 6: Troubleshooting and Process Optimization

| Issue | Probable Cause | Recommended Solution |

| Low Yield | 1. Incomplete reaction.2. Product loss during work-up.3. Hydrolysis of sulfonyl chloride. | 1. Increase reaction time or slightly increase temperature after initial addition.2. Ensure efficient extraction and minimize transfers.3. Perform aqueous work-up quickly and at low temperatures. |

| Dark Product Color | Impurities from side reactions due to temperature excursions. | Improve temperature control; maintain < 5 °C during addition. Consider charcoal treatment before recrystallization. |

| Formation of Isomers | High reaction temperature can reduce regioselectivity. | Strict adherence to the recommended low-temperature protocol is essential. |

| Oily Product / Fails to Crystallize | Presence of impurities or residual solvent. | Re-dissolve in a minimal amount of DCM, wash again with brine, re-dry thoroughly, and attempt recrystallization again, possibly with seeding. |

| Scale-Up Safety Concerns | Poor heat transfer in larger vessels. | For >5 mole scale, consider a continuous flow reactor setup, which offers superior heat transfer, enhanced safety, and process control.[10][14] |

References

-

Reddy, K. L., et al. (2016). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 21(9), 1199. Available at: [Link]

-

PrepChem. Synthesis of 4-methoxybenzoyl chloride. Available at: [Link]

- Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

-

Patsnap. Preparation method of 2,4-disubstituted benzenesulfonyl chloride. Available at: [Link]

-

UCL Discovery. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available at: [Link]

-

Cole, K. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules, 28(10), 4213. Available at: [Link]

-

Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(6), 1171–1176. Available at: [Link]

-

ResearchGate. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Available at: [Link]

-

PrepChem. Synthesis of 4-methoxybenzenesulfonyl chloride. Available at: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Chlorosulphonic Acid. Available at: [Link]

-

PubChem. 3-Methoxytoluene. Available at: [Link]

- Google Patents. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride.

-

ResearchGate. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Available at: [Link]

-

NCBI Bookshelf. Toxicological Profile for Methoxychlor - Analytical Methods. Available at: [Link]

-

Deadman, B. J., et al. (2015). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 13(36), 9462-9466. Available at: [Link]

-

Loba Chemie. CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Available at: [Link]

-

ResearchGate. Improved Process for Chloroxidation of Aryl Sulfides to Aryl Sulfonyl Chlorides in Commercial Grade Formic Acid. Available at: [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2019). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 10(4), 364-372. Available at: [Link]

-

OECD SIDS. 4-Methylbenzenesulfonyl chloride. Available at: [Link]

Sources

- 1. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 5. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride - Google Patents [patents.google.com]

- 6. nj.gov [nj.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. echemi.com [echemi.com]

- 10. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides | MDPI [mdpi.com]

- 11. 3-Methoxytoluene | C8H10O | CID 7530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. prepchem.com [prepchem.com]

- 14. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 4-Methoxy-2-methyl-benzenesulfonyl Chloride in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Sulfonyl Chloride

In the landscape of organic synthesis, the quest for novel heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Benzenesulfonyl chlorides are a well-established class of reagents, primarily utilized for the protection of amines and the formation of sulfonamides. However, their role as precursors in the construction of heterocyclic rings offers a powerful, yet sometimes overlooked, synthetic strategy.

This document explores the potential applications of 4-methoxy-2-methyl-benzenesulfonyl chloride in the synthesis of diverse heterocyclic compounds. While direct literature examples of this specific reagent in heterocyclic synthesis are not abundant, its unique substitution pattern—an electron-donating methoxy group and a sterically influential ortho-methyl group—suggests intriguing possibilities for modulating reactivity and influencing the properties of the resulting products. The methoxy group can enhance the electron density of the aromatic ring, potentially affecting cyclization yields and the spectroscopic characteristics of the final compounds. The ortho-methyl group can introduce conformational constraints and steric hindrance, which could be exploited to achieve regioselectivity in certain reactions.

These application notes provide a forward-looking perspective, presenting detailed, mechanistically sound protocols for the synthesis of various heterocyclic systems. The methodologies are based on established transformations of analogous benzenesulfonyl chlorides, offering a solid foundation for researchers to explore the utility of this specific reagent.

I. Synthesis of 4-Methoxy-2-methyl-benzenesulfonyl Chloride

A reliable supply of the starting material is crucial for any synthetic exploration. 4-Methoxy-2-methyl-benzenesulfonyl chloride can be prepared from 3-methylanisole through a two-step process involving sulfonation followed by chlorination.

Protocol 1: Synthesis of 4-Methoxy-2-methyl-benzenesulfonyl Chloride

Step 1: Sulfonation of 3-Methylanisole

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 3-methylanisole (1.0 eq).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

-

The resulting precipitate, 4-methoxy-2-methyl-benzenesulfonic acid, is collected by filtration, washed with cold water, and dried.

Step 2: Chlorination of 4-Methoxy-2-methyl-benzenesulfonic acid

-

In a fume hood, combine the dried 4-methoxy-2-methyl-benzenesulfonic acid (1.0 eq) with thionyl chloride (2.0-3.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction should be monitored for the cessation of gas evolution (HCl and SO₂).

-

After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

The crude 4-methoxy-2-methyl-benzenesulfonyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

II. Synthesis of N-Sulfonylated Heterocycles

The most direct application of 4-methoxy-2-methyl-benzenesulfonyl chloride in heterocyclic chemistry is the synthesis of N-sulfonylated heterocycles. The resulting sulfonamides are often stable compounds with interesting biological activities.

A. Synthesis of N-(4-Methoxy-2-methyl-benzenesulfonyl)indoles

N-Sulfonylated indoles are important intermediates and can exhibit a range of biological properties.

Workflow for N-Sulfonylation of Indole

Caption: General workflow for the N-sulfonylation of indole.

Protocol 2: General Procedure for the Synthesis of N-(4-Methoxy-2-methyl-benzenesulfonyl)indoles

-

To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the desired indole (1.0 eq) in anhydrous DMF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-methoxy-2-methyl-benzenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Examples

| Indole Derivative | Product | Expected Yield Range (%) |

| Indole | N-(4-Methoxy-2-methyl-benzenesulfonyl)indole | 80-95 |

| 5-Bromoindole | 5-Bromo-N-(4-Methoxy-2-methyl-benzenesulfonyl)indole | 75-90 |

| 3-Methylindole | 3-Methyl-N-(4-Methoxy-2-methyl-benzenesulfonyl)indole | 85-98 |

III. Intramolecular Cyclization of Sulfonamides: Access to Fused Heterocyclic Systems

A more advanced application of 4-methoxy-2-methyl-benzenesulfonyl chloride is its use as a precursor for the synthesis of fused heterocyclic systems via intramolecular cyclization of appropriately substituted sulfonamides.

A. Synthesis of Benzothiazine-1,1-dioxides

Benzothiazines are an important class of sulfur- and nitrogen-containing heterocycles with a range of pharmaceutical applications.

Reaction Scheme for Benzothiazine Synthesis

Troubleshooting & Optimization

Improving yield in sulfonamide synthesis with 4-Methoxy-2-methyl-benzenesulfonyl chloride

Topic: 4-Methoxy-2-methyl-benzenesulfonyl chloride (MMSC)